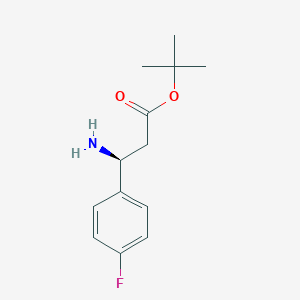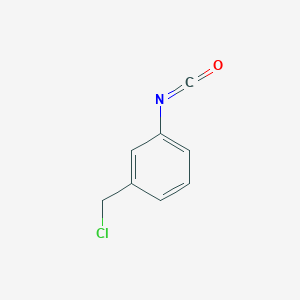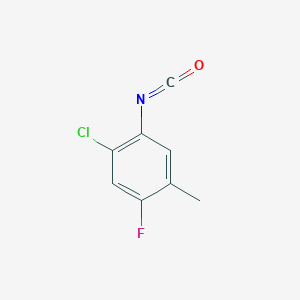
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, isocyanate, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-fluoro-2-isocyanato-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and reduction steps. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Isocyanate Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride or sulfuric acid.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Isocyanate Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Substituted Benzenes: Products with additional substituents on the benzene ring.
Ureas and Carbamates: Products formed from reactions with amines and alcohols.
Scientific Research Applications
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The chlorine and fluorine atoms on the benzene ring influence the compound’s reactivity and selectivity in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methyl group.
2-Fluoro-5-methylphenyl isocyanate: Similar structure but without the chlorine atom.
Uniqueness
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is unique due to the combination of chlorine, fluorine, isocyanate, and methyl groups on the benzene ring. This unique substitution pattern imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H5ClFNO |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
1-chloro-5-fluoro-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5ClFNO/c1-5-2-8(11-4-12)6(9)3-7(5)10/h2-3H,1H3 |
InChI Key |
HCZAWMRRIIBLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



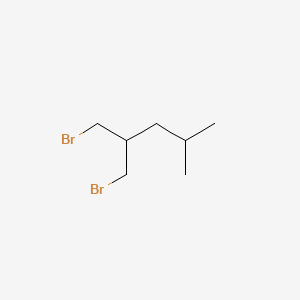

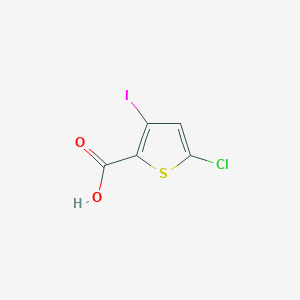

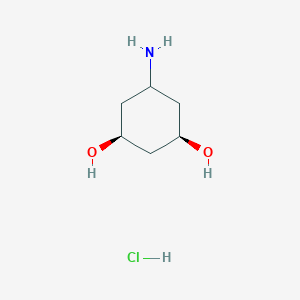
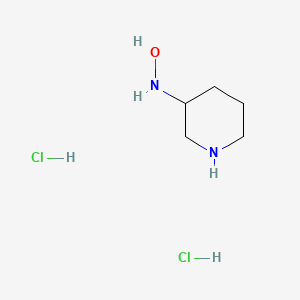
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)


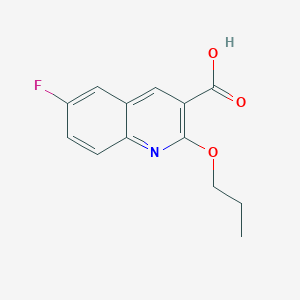
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
